N-(ethylcarbamoyloxy)succinimide

Description

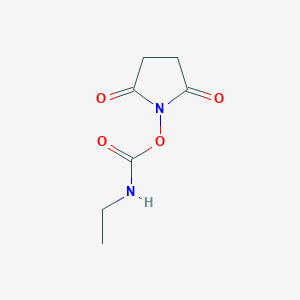

N-(ethylcarbamoyloxy)succinimide is a succinimide-based reagent characterized by an ethyl carbamate group (-O-CO-NH-CH₂CH₃) attached to the nitrogen of the succinimide ring. Succinimide esters are renowned for their reactivity toward primary amines, enabling covalent modifications of peptides, proteins, and polymers . The ethylcarbamoyloxy group likely modulates electronic and steric properties, influencing reactivity, selectivity, and stability compared to analogs.

Properties

Molecular Formula |

C7H10N2O4 |

|---|---|

Molecular Weight |

186.17 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) N-ethylcarbamate |

InChI |

InChI=1S/C7H10N2O4/c1-2-8-7(12)13-9-5(10)3-4-6(9)11/h2-4H2,1H3,(H,8,12) |

InChI Key |

YUKUQTQJCGDIGW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity Toward Amines

Succinimide esters vary significantly in reactivity based on substituents:

- N-(benzoyloxy)succinimide : Exhibits high reactivity toward amine groups in peptides but lacks selectivity for N-terminal amines (73:28 N-terminal vs. lysine selectivity at pH 6.5) .

- N-(phenyl-sulfanyl)succinimide : Ortho-substituted derivatives (e.g., ortho-methyl) show reduced reactivity due to steric hindrance, diminishing both reaction rates and selectivity .

- GMBS (N-[4-Maleimidobutyryloxy]succinimide ester) : A heterobifunctional crosslinker with maleimide and NHS ester groups; exhibits high sensitivity in protein labeling but poor thermal stability .

Inference for N-(ethylcarbamoyloxy)succinimide : The ethylcarbamoyloxy group, less bulky than benzoyloxy, may offer intermediate reactivity compared to hindered aryl derivatives.

Selectivity in Bioconjugation

Selectivity for specific residues (e.g., N-terminal amines vs. lysine) is critical in protein modification:

- N-(benzoyloxy)succinimide : Poor N-terminal selectivity (73:28) under slightly acidic conditions, attributed to indiscriminate lysine reactivity .

Inference : The ethylcarbamoyloxy group may improve selectivity over benzoyloxy derivatives due to reduced electron-withdrawing effects, but direct evidence is lacking.

Hydrolysis and Stability

Succinimide esters are prone to hydrolysis in aqueous environments:

- N-(benzoyloxy)succinimide : Rapidly hydrolyzes in PBS (pH 7.4), forming byproducts detectable via RP-HPLC and LC-MS .

- GMBS : Thermal instability limits its utility in long-term applications .

Inference : The ethylcarbamoyloxy group’s hydrophobicity may slow hydrolysis compared to more polar substituents, enhancing stability.

Steric and Electronic Effects

- N-(3-substituted-phenyl)succinimides : Dihedral angles between the succinimide ring and aryl substituents (e.g., 53.9° for N-(3-hydroxyphenyl)succinimide) influence molecular packing and reactivity .

- Ortho-substituted derivatives : Steric hindrance (e.g., in N-(2-naphthylsulfanyl)succinimide) reduces reaction efficiency .

Inference : The linear ethylcarbamoyloxy group likely imposes minimal steric hindrance, favoring reactivity in crowded environments.

Application-Specific Performance

- BNHS (Biotin N-hydroxysuccinimide ester) : Low efficiency in HBsAg labeling due to poor conjugation yields .

- N-(2-Hydroxyethyl)succinimide : Modifies proteins via succinimide ring opening, enabling functional group introduction .

Inference : this compound may outperform BNHS in conjugation efficiency but require optimization for thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.